Chlorodipiperidinocarbenium hexafluorophosphate Chlorodipiperidinocarbenium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 161308-40-3
VCID: VC20927150
InChI: InChI=1S/C11H20ClN2.F6P/c12-11(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-7(2,3,4,5)6/h1-10H2;/q+1;-1
SMILES: C1CCN(CC1)C(=[N+]2CCCCC2)Cl.F[P-](F)(F)(F)(F)F
Molecular Formula: C11H20ClF6N2P
Molecular Weight: 360.71 g/mol

Chlorodipiperidinocarbenium hexafluorophosphate

CAS No.: 161308-40-3

Cat. No.: VC20927150

Molecular Formula: C11H20ClF6N2P

Molecular Weight: 360.71 g/mol

* For research use only. Not for human or veterinary use.

Chlorodipiperidinocarbenium hexafluorophosphate - 161308-40-3

Specification

CAS No. 161308-40-3
Molecular Formula C11H20ClF6N2P
Molecular Weight 360.71 g/mol
IUPAC Name 1-[chloro(piperidin-1-ium-1-ylidene)methyl]piperidine;hexafluorophosphate
Standard InChI InChI=1S/C11H20ClN2.F6P/c12-11(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-7(2,3,4,5)6/h1-10H2;/q+1;-1
Standard InChI Key GBGDXHWJVCOPDA-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=[N+]2CCCCC2)Cl.F[P-](F)(F)(F)(F)F
Canonical SMILES C1CCN(CC1)C(=[N+]2CCCCC2)Cl.F[P-](F)(F)(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

Chlorodipiperidinocarbenium hexafluorophosphate features a central carbenium ion (positively charged carbon) stabilized by two piperidine rings and a chloride substituent, paired with a hexafluorophosphate (PF₆⁻) anion. The molecular formula is C₁₁H₂₀ClF₆N₂P, although some variations (C₁₁H₂₁ClF₆N₂P or C₁₂H₂₁ClF₆NP) have been reported in certain sources, possibly due to different representations of the structure or hydration states .
The structural arrangement of this compound contributes to its stability and reactivity pattern, with the carbocation center serving as a key site for nucleophilic attack in various synthetic applications. The hexafluorophosphate counterion enhances the compound's stability and crystallinity, making it easier to handle compared to similar compounds with different counterions .

Physical Properties

Chlorodipiperidinocarbenium hexafluorophosphate presents as a pale brown crystalline powder with distinctive physical properties that influence its handling and applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Chlorodipiperidinocarbenium Hexafluorophosphate

PropertyValue
CAS Number161308-40-3
Molecular FormulaC₁₁H₂₀ClF₆N₂P
Molecular Weight360.71 g/mol
Melting Point120-122°C
AppearancePale brown crystalline powder
Solubility0.1 g/mL in acetonitrile
Storage Temperature2-8°C or under -20°C (inert atmosphere)
Recommended StorageSealed, moisture-free conditions
The compound exhibits good solubility in polar organic solvents such as acetonitrile, where it demonstrates a solubility of approximately 0.1 g/mL, forming clear, colorless solutions . This solubility profile facilitates its use in various organic reactions that require homogeneous conditions.

Spectral Characteristics

Spectroscopic analysis of chlorodipiperidinocarbenium hexafluorophosphate provides valuable data for structure confirmation and purity assessment. While comprehensive spectral data is limited in the available literature, the compound can be characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry .
The compound's structural features result in characteristic spectral patterns that can be used for identification and quality control purposes in laboratory and industrial settings. Further research on detailed spectral analysis would benefit the scientific community's understanding of this compound's electronic and structural properties .

Synthesis Methods

The synthesis of chlorodipiperidinocarbenium hexafluorophosphate typically involves the reaction of dipiperidinocarbenium chloride with hexafluorophosphoric acid or its salts. This synthetic route has been optimized to ensure high yield and purity of the desired compound.
A general synthesis pathway can be outlined as follows:

  • Preparation of the dipiperidinocarbenium precursor through the reaction of piperidine derivatives with strong electrophiles

  • Formation of dipiperidinocarbenium chloride

  • Anion exchange with hexafluorophosphoric acid to obtain the final product
    Alternative synthesis methods may involve the reaction of N,N,N',N'-tetramethylformamidinium chloride with hexafluorophosphoric acid, followed by further modifications to introduce the piperidine rings. Industrial production of this compound often employs optimized versions of these synthetic pathways, utilizing continuous flow reactors and automated purification systems to enhance efficiency and product quality.
    The synthesis procedures typically require careful control of reaction conditions, including temperature, solvent selection, and reactant ratios, to maximize yield and minimize side product formation.

Applications

Organic Synthesis

Chlorodipiperidinocarbenium hexafluorophosphate finds extensive application in organic synthesis, particularly as a reagent for nucleophilic substitution reactions. Its unique reactivity profile enables the synthesis of diverse organic compounds through controlled activation of specific functional groups.
Key applications in organic synthesis include:

  • Activation of carboxylic acids for subsequent reactions

  • Formation of amide bonds in complex organic molecules

  • Facilitation of cyclization reactions to form heterocyclic compounds

  • Promotion of selective transformations in multifunctional molecules
    These applications make chlorodipiperidinocarbenium hexafluorophosphate a valuable tool in the arsenal of synthetic organic chemists, particularly those engaged in the preparation of complex natural products and pharmaceutical intermediates.

Peptide Coupling

One of the most significant applications of chlorodipiperidinocarbenium hexafluorophosphate is as a peptide coupling agent in the synthesis of peptides and proteins. As a non-hygroscopic peptide coupling agent, it offers advantages in stability and crystallinity over traditional reagents.
In peptide synthesis, chlorodipiperidinocarbenium hexafluorophosphate activates the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of another amino acid to form an amide bond. This process is crucial for the step-by-step assembly of peptide chains in both research and industrial settings.
Compared to other coupling agents, chlorodipiperidinocarbenium hexafluorophosphate demonstrates several advantages, including:

  • Enhanced stability during storage and handling

  • Reduced racemization during coupling reactions

  • Improved yields in challenging coupling scenarios

  • Compatibility with various protecting group strategies

Other Applications

Beyond its primary applications in organic synthesis and peptide coupling, chlorodipiperidinocarbenium hexafluorophosphate has potential uses in other areas of chemical research and development. These include:

  • Preparation of complex heterocyclic compounds with potential pharmaceutical applications

  • Development of novel materials with specific electronic or structural properties

  • Use as a reagent in the synthesis of agrochemicals and specialty chemicals

  • Application in the preparation of catalysts for various chemical transformations
    Research into these expanded applications is ongoing, with new potential uses being discovered as understanding of the compound's reactivity and properties deepens.

Chemical Reactivity

Interaction with Nucleophiles

Chlorodipiperidinocarbenium hexafluorophosphate exhibits distinctive reactivity patterns, particularly in its interactions with nucleophilic compounds. Research indicates that this compound readily reacts with various nucleophiles, including amines and alcohols, leading to the formation of stable adducts.
The carbocation center serves as an electrophilic site that can be attacked by nucleophiles, resulting in substitution reactions that form the basis of many of the compound's synthetic applications. This reactivity is controlled and directed by the structural features of the molecule, including the stabilizing effect of the two piperidine rings.
Studies on the kinetics and mechanisms of these nucleophilic reactions provide valuable insights into the compound's behavior in different reaction environments and with various nucleophilic partners.

Comparison with Similar Compounds

Chlorodipiperidinocarbenium hexafluorophosphate belongs to a family of quaternary ammonium salts used in organic synthesis, with several related compounds showing similar but distinct reactivity profiles . Table 2 provides a comparison of chlorodipiperidinocarbenium hexafluorophosphate with structurally related compounds.
Table 2: Comparison of Chlorodipiperidinocarbenium Hexafluorophosphate with Related Compounds

CompoundMolecular WeightMelting PointPrimary Application
Chlorodipiperidinocarbenium hexafluorophosphate360.71 g/mol120-122°CPeptide coupling agent
Chlorodipyrrolidinocarbenium hexafluorophosphate332.65 g/mol153-156°CPeptide synthesis
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateNot specifiedNot specifiedPeptide coupling
Bromotripyrrolidinophosphonium hexafluorophosphateNot specifiedNot specifiedPeptide coupling
The structural variations between these compounds result in differences in reactivity, stability, and application specificity . Understanding these differences allows researchers to select the most appropriate reagent for specific synthetic challenges .

Market Analysis

The market for chlorodipiperidinocarbenium hexafluorophosphate has shown steady growth, driven primarily by its applications in research and pharmaceutical industries . Recent market analyses indicate a projected significant growth rate in the North American region between 2024 and 2032 .
Current pricing for the compound varies based on quantity and supplier, as shown in Table 3:
Table 3: Market Prices for Chlorodipiperidinocarbenium Hexafluorophosphate (as of 2025)

SupplierPackage SizePrice (USD)
MACKLIN5.00g26.14
MACKLIN25.00g115.00
MACKLIN100.00g898.29
Acmec1.00g6.57
Acmec5.00g32.00
Acmec10.00g50.14
Acmec25.00g119.14
RHAWN1.00g34.00
RHAWN5.00g108.00
RHAWN10.00g183.14
The market is characterized by several key suppliers, including MACKLIN, Acmec, RHAWN, and others, with availability in various package sizes to accommodate different research and production needs . The United States is expected to dominate the North American market, followed by Canada and Mexico, with technological advancements and the presence of key industry players driving regional growth .

Future Research Directions

Research on chlorodipiperidinocarbenium hexafluorophosphate continues to evolve, with several promising directions for future investigation:

  • Development of modified versions with enhanced reactivity or selectivity profiles

  • Exploration of novel applications in materials science and nanotechnology

  • Investigation of potential biological activities and pharmaceutical applications

  • Optimization of synthetic routes for improved efficiency and environmental sustainability
    Additionally, further studies on the compound's interaction with biological macromolecules could potentially reveal new applications in biochemistry and medicinal chemistry. Research into the development of supported or immobilized versions of the reagent could also enhance its utility in continuous flow chemistry and industrial applications.

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